Phenoxybenzamine-d5

LC-MS/MS Bioanalysis Internal Standard

Phenoxybenzamine-d5 (CAS 1188265-52-2) is a stable isotope-labeled analog of phenoxybenzamine, wherein five hydrogen atoms on the benzyl moiety are replaced with deuterium. As a deuterated internal standard (IS), it is chemically identical to the unlabeled analyte phenoxybenzamine in extraction behavior and chromatographic retention while being distinguishable by mass spectrometry via a +5 Da mass shift.

Molecular Formula C18H22ClNO
Molecular Weight 308.9 g/mol
CAS No. 1188265-52-2
Cat. No. B3089003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenoxybenzamine-d5
CAS1188265-52-2
Molecular FormulaC18H22ClNO
Molecular Weight308.9 g/mol
Structural Identifiers
SMILESCC(COC1=CC=CC=C1)N(CCCl)CC2=CC=CC=C2
InChIInChI=1S/C18H22ClNO/c1-16(15-21-18-10-6-3-7-11-18)20(13-12-19)14-17-8-4-2-5-9-17/h2-11,16H,12-15H2,1H3/i2D,4D,5D,8D,9D
InChIKeyQZVCTJOXCFMACW-FPWDVLCWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenoxybenzamine-d5 (CAS 1188265-52-2): A Deuterated Internal Standard for LC-MS/MS Quantification


Phenoxybenzamine-d5 (CAS 1188265-52-2) is a stable isotope-labeled analog of phenoxybenzamine, wherein five hydrogen atoms on the benzyl moiety are replaced with deuterium [1]. As a deuterated internal standard (IS), it is chemically identical to the unlabeled analyte phenoxybenzamine in extraction behavior and chromatographic retention while being distinguishable by mass spectrometry via a +5 Da mass shift [2]. This compound is supplied with detailed characterization data compliant with regulatory guidelines for analytical method development, method validation, and quality control applications in ANDA or commercial production [3]. The free base form (CAS 1188265-52-2) and its hydrochloride salt (CAS 1329838-45-0) are both available for use in GC-MS or LC-MS quantification of phenoxybenzamine in biological matrices .

Why Phenoxybenzamine-d5 Cannot Be Replaced by Unlabeled or Structurally Analogous Internal Standards


In quantitative LC-MS/MS bioanalysis, substituting a deuterated internal standard such as phenoxybenzamine-d5 with either the unlabeled analyte (phenoxybenzamine) or a structurally related analog introduces quantifiable sources of error. Unlabeled internal standards cannot be distinguished from endogenous analyte by the mass spectrometer, rendering them unusable for differential quantification. Structurally analogous internal standards (non-isotopic), while mass-distinct, fail to co-elute identically with the analyte and exhibit differential extraction recovery and ionization efficiency under variable matrix conditions, leading to inaccurate concentration determinations that cannot be corrected by simple response factor normalization [1]. The deuterated form eliminates these variables by maintaining near-identical physicochemical properties while providing a distinct +5 Da mass channel for selective detection . The following section presents the specific quantitative evidence dimensions that substantiate this differentiation.

Phenoxybenzamine-d5 Quantitative Differentiation Evidence: Procurement-Relevant Performance Data


Mass Spectrometric Differentiation: +5 Da Mass Shift Enables Selective Detection

Phenoxybenzamine-d5 incorporates five deuterium atoms on the benzyl moiety, resulting in a molecular weight of 308.86 g/mol (free base) compared to 303.83 g/mol for unlabeled phenoxybenzamine, yielding a +5.03 Da mass shift [1]. This isotopic mass difference enables the mass spectrometer to independently monitor the analyte and internal standard via distinct selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions without cross-talk interference. In contrast, the use of unlabeled phenoxybenzamine as an internal standard is analytically impossible due to identical m/z values; structurally analogous internal standards lack the chromatographic co-elution and matrix-matching behavior required for accurate quantification . The +5 Da spacing is sufficient to avoid isotopic overlap from the analyte's natural abundance M+1/M+2 peaks while remaining close enough to preserve near-identical fragmentation patterns.

LC-MS/MS Bioanalysis Internal Standard

Isotopic Enrichment Specification: ≥98% to 99 Atom % D for Assay Linearity

Commercial phenoxybenzamine-d5 is supplied with isotopic enrichment specifications ranging from ≥98% deuterated forms (d1-d5) to 99 atom % D . This high isotopic enrichment ensures that the internal standard signal is not contaminated by unlabeled species that would co-elute at the analyte retention time and artificially elevate the measured analyte concentration. Incomplete deuteration (e.g., <95% enrichment) would introduce a systematic positive bias in quantification, as residual unlabeled phenoxybenzamine-d0 in the internal standard preparation would contribute to the analyte peak area. The 99 atom % D specification is consistent with requirements for GLP-compliant bioanalytical method validation under FDA and EMA guidances.

Isotopic Purity Assay Validation Regulatory Compliance

Regulatory-Grade Characterization for ANDA and QC Applications

Phenoxybenzamine-d5 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) or during commercial production of phenoxybenzamine [1]. The product can serve as a reference standard with traceability against pharmacopeial standards (USP or EP) upon request [1]. In contrast, generic chemical-grade phenoxybenzamine or non-certified structural analogs lack the documented purity, identity, and stability profiles required for regulatory submission.

ANDA Method Validation Quality Control

Storage Stability: ≥4 Years at -20°C for Long-Term Method Reproducibility

The hydrochloride salt formulation of phenoxybenzamine-d5 (CAS 1329838-45-0) demonstrates storage stability of ≥4 years when stored at -20°C . This extended shelf life supports long-term longitudinal studies and method continuity without the need for frequent re-synthesis, re-characterization, or batch-to-batch bridging studies. The free base form (CAS 1188265-52-2) is stable for at least 3 years under recommended room temperature storage conditions, after which re-analysis for chemical purity is advised . In comparison, unlabeled phenoxybenzamine exhibits limited stability in neat solution, with approximately 90% degradation within 24 hours at ambient temperature [1].

Stability Shelf Life QC

Phenoxybenzamine-d5 Optimal Application Scenarios Based on Verified Evidence


LC-MS/MS Method Development and Validation for Phenoxybenzamine Quantification in Biological Matrices

Phenoxybenzamine-d5 serves as the optimal internal standard for developing and validating LC-MS/MS assays for phenoxybenzamine quantification in plasma, serum, or tissue homogenates. The +5 Da mass shift enables independent MRM channel monitoring without analyte-interference [1], while the deuterated structure ensures co-elution and matched matrix effects essential for meeting FDA/EMA bioanalytical method validation acceptance criteria for accuracy (85-115%) and precision (≤15% CV) .

ANDA Submission and Commercial Quality Control for Phenoxybenzamine Drug Products

For pharmaceutical manufacturers developing generic phenoxybenzamine formulations, phenoxybenzamine-d5 provides a regulatory-compliant reference standard for ANDA analytical sections. The compound is supplied with documentation meeting USP/EP traceability requirements [1] and can be used for method validation (AMV) and ongoing QC release testing during commercial production, eliminating the regulatory risk associated with non-certified reference materials.

Long-Term Pharmacokinetic and Metabolic Studies Requiring Extended Analytical Continuity

In multi-year pharmacokinetic studies or therapeutic drug monitoring programs, the ≥4 year shelf life of phenoxybenzamine-d5 (HCl salt) when stored at -20°C ensures analytical continuity across the entire study duration [1]. This stability eliminates the need for mid-study internal standard lot changes and associated bridging validations, preserving longitudinal data integrity and reducing operational costs.

High-Sensitivity Quantification in Studies Requiring Low ng/mL Detection Limits

The patented analytical method utilizing phenoxybenzamine-d5 as an internal standard enables reliable quantification of phenoxybenzamine in blood at concentrations significantly below 200 ng/mL [1], addressing a documented gap where no prior methods existed for sub-200 ng/mL measurements. The deuterated IS mitigates matrix suppression effects that would otherwise compromise sensitivity at these low concentration ranges.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Phenoxybenzamine-d5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.